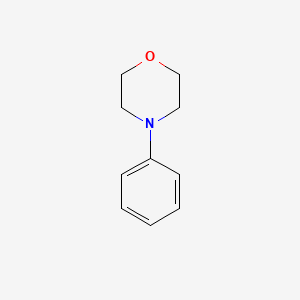

4-Phenylmorpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQRDEDZJIFJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059057 | |

| Record name | Morpholine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-53-5 | |

| Record name | 4-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4OC7FB1EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylmorpholine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details established synthetic protocols, thorough characterization data, and insights into its potential biological activities.

Synthesis of this compound

This compound can be synthesized through several routes. Two common and effective methods are presented below: the reaction of aniline (B41778) with bis(2-chloroethyl) ether and the acid-catalyzed cyclization of N-phenyldiethanolamine.

Synthesis from Aniline and Bis(2-chloroethyl) Ether

This method involves the direct N-arylation of morpholine's precursor, bis(2-chloroethyl) ether, with aniline in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 molar equivalent), bis(2-chloroethyl) ether (1.1 molar equivalents), and triethylamine (B128534) (2.5 molar equivalents) as the base. The reaction can be performed without a solvent, using an excess of bis(2-chloroethyl) ether to serve as the reaction medium.

-

Reaction Conditions: Heat the reaction mixture to 150-160°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Add water to the mixture and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Synthesis from N-Phenyldiethanolamine

This alternative route involves the intramolecular cyclization of N-phenyldiethanolamine, which can be synthesized from aniline and ethylene (B1197577) oxide. The subsequent cyclization is typically achieved through acid-catalyzed dehydration.

Experimental Protocol:

-

Reaction Setup: Place N-phenyldiethanolamine (1 molar equivalent) in a round-bottom flask fitted with a distillation apparatus.

-

Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or oleum, to the reactant.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 180-235°C) to facilitate the dehydration and subsequent ring closure.[2]

-

Product Collection: The morpholine (B109124) product will distill over as it is formed.

-

Workup and Purification: The collected distillate is then neutralized with a base, and the this compound is extracted using an organic solvent. Further purification can be achieved by distillation or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectral data.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 51-54 °C |

| Boiling Point | 268 °C (at 760 mmHg) |

| Solubility | Soluble in ethanol, diethyl ether; insoluble in water. |

| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.25 (m, 2H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 3.90-3.80 (t, 4H, -O-CH₂-), 3.20-3.10 (t, 4H, -N-CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | δ 151.0 (Ar C-N), 129.0 (Ar C-H), 120.0 (Ar C-H), 116.0 (Ar C-H), 67.0 (-O-CH₂-), 49.0 (-N-CH₂-) |

| FTIR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2850 (C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1230 (C-N stretch), ~1120 (C-O-C stretch) |

| Mass Spectrum (m/z) | 163 (M+), 134, 105, 77 |

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to the final confirmation of the product's identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylmorpholine, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

This compound, also known as N-Phenylmorpholine, is a white to brownish crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory and development use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][2][4] |

| Appearance | White to light yellow to light red crystalline powder | [1] |

| Melting Point | 51-54 °C | [2][5][6][7] |

| 52-59 °C | [1] | |

| 57 °C | [8] | |

| Boiling Point | 258 °C | [5] |

| 258-268 °C | [6] | |

| 264.8 °C at 760 mmHg | [9] | |

| 165-170 °C at 45 mmHg | [2][7] | |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| 1.06 g/mL (at 57/20 °C) | [8] | |

| Refractive Index | 1.5400 (estimate) | [7] |

| 1.542 | [3] | |

| Flash Point | >230 °F (>110 °C) | [2][7] |

| 104 °C (open cup) | [8] | |

| Vapor Pressure | <0.1 mmHg (at 20 °C) | [2][3] |

| Vapor Density | 5.63 (vs air) | [2][3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 3.46 g/L | [3][6][7] |

| Insoluble in water | [8] | |

| Solubility in other solvents | Soluble in ethanol (B145695) and diethyl ether | [8] |

| pKa | 5.19 ± 0.40 (Predicted) | [7] |

| LogP | 1.4 (Computed) | [3] |

| 1.360 (Estimated) | [10] |

Experimental Protocols

While the precise experimental conditions for the cited data are proprietary to the sources, this section outlines standard, representative methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[12]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) for accuracy.[12]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[12]

Boiling Point Determination (Capillary Method at Reduced Pressure)

Given that this compound can be distilled at reduced pressure, this method is appropriate for determining its boiling point under those conditions.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source

Procedure:

-

A small amount of this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[5]

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 45 mmHg).

-

The sample is heated gently and uniformly.[5]

-

The temperature is recorded when a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the applied pressure.[1]

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in water is typically determined using the shake-flask method, which is considered the gold standard.[13]

Apparatus:

-

Flasks with stoppers

-

Mechanical shaker or agitator

-

Constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance)[14]

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)[13]

Procedure:

-

An excess amount of solid this compound is added to a known volume of purified water or a buffer solution in a flask.[14]

-

The flask is sealed and placed in a constant temperature bath on a mechanical shaker.

-

The mixture is agitated until equilibrium is reached, which may take 24 to 72 hours. Aliquots of the solution are taken at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) to ensure equilibrium has been achieved.[14]

-

Once at equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[14]

-

The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.[13]

pKa Determination (pH-Solubility Profile)

The acid dissociation constant (pKa) can be determined by measuring the solubility of the compound at various pH values.

Apparatus:

-

A series of buffers with different pH values

-

Apparatus for solubility determination (as above)

-

pH meter

Procedure:

-

The solubility of this compound is determined in a series of aqueous buffers covering a range of pH values.[15]

-

The solubility data is plotted against the pH of the respective buffers.

-

The resulting pH-solubility profile can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal.[15][16]

LogP Determination (HPLC Method)

The partition coefficient (LogP), a measure of lipophilicity, can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water mixture)

-

A set of standard compounds with known LogP values

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.[17]

-

The logarithm of the retention time (log k) for the standards is plotted against their known LogP values.[3]

-

A sample of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

The LogP of this compound is then calculated by interpolating its log k value onto the calibration curve.[3]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. It is often prepared through the cyclization of N,N-bis(2-hydroxyethyl)aniline or by the reaction of aniline (B41778) with a suitable dielectrophile. A general synthetic approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base.

Caption: General synthesis workflow for substituted N-phenylmorpholine compounds.

Role in Drug Discovery and Development

While this compound itself is not typically a primary active pharmaceutical ingredient, the morpholine (B109124) moiety is a significant pharmacophore in central nervous system (CNS) drug discovery.[18][19] The presence of the morpholine ring can influence a molecule's physicochemical properties, such as pKa and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profile.[19] Derivatives of phenylmorpholine have been investigated for their potential as monoamine transporter inhibitors and are used as building blocks in the synthesis of more complex therapeutic agents.[10][20] The morpholine ring can act as a scaffold, improve blood-brain barrier permeability, and enhance interactions with biological targets.[19]

The logical workflow for utilizing a compound like this compound in early-stage drug discovery often follows a path from initial synthesis and characterization to screening and lead optimization.

Caption: A simplified workflow for the role of a scaffold like this compound in drug discovery.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. acdlabs.com [acdlabs.com]

- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(92-53-5) 1H NMR spectrum [chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. who.int [who.int]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

Technical Guide: Spectral Analysis of 4-Phenylmorpholine (CAS 92-53-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 4-Phenylmorpholine (CAS 92-53-5), a versatile biochemical reagent used in various chemical syntheses, including pharmaceutical and agrochemical development.[1][2] The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols for obtaining such data.

Core Spectral Data

The spectral data for this compound is summarized below. This data is crucial for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.25 | Multiplet | Aromatic protons (C₆H₅) |

| ~6.90 | Multiplet | Aromatic protons (C₆H₅) |

| ~3.85 | Triplet | -O-CH₂- protons |

| ~3.15 | Triplet | -N-CH₂- protons |

¹³C NMR Spectral Data [5]

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C (aromatic, attached to N) |

| ~129.0 | CH (aromatic) |

| ~120.0 | CH (aromatic) |

| ~116.0 | CH (aromatic) |

| ~67.0 | -O-CH₂- |

| ~49.5 | -N-CH₂- |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 163.22 g/mol .[6]

Electron Ionization (EI-MS) [6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 163 | ~43% | [M]⁺ (Molecular Ion) |

| 105 | 100% | [C₇H₇N]⁺ Fragment |

| 104 | ~60% | [C₇H₆N]⁺ Fragment |

| 77 | ~13% | [C₆H₅]⁺ Fragment |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.[7]

Key IR Absorption Bands [8][9]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950-2800 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Aryl-Amine |

| ~1120 | C-O-C Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

UV-Vis Absorption Maxima (λmax) [10]

| Wavelength (λmax) | Solvent |

| ~245 nm, ~285 nm | Not Specified |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for an organic compound like this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.[11]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the detection of the free induction decay (FID).[12][13] Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[14] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[12]

-

Phase the spectrum to ensure all peaks are positive.

-

Calibrate the chemical shift scale, typically by setting the solvent's residual peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

This protocol describes a general method for obtaining an electron ionization mass spectrum.

Methodology:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct insertion probe which is heated to volatilize the sample into the ion source.[15]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and often causing the ion to fragment.[15]

-

Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The instrument plots the relative abundance of ions as a function of their m/z ratio, creating the mass spectrum.

Infrared (IR) Spectroscopy

This protocol details the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample.

Methodology:

-

Instrument Background: Record a background spectrum of the empty ATR crystal. This allows the instrument to subtract any absorbances from the crystal material or the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal (often a diamond or zinc selenide (B1212193) crystal).[17]

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. This ensures good contact for the measurement.

-

Spectrum Acquisition: The IR beam is directed into the crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to the detector.[18]

-

Data Processing: The instrument's software, typically using a Fourier Transform (FT) algorithm, converts the raw data into an absorbance or transmittance spectrum, plotting intensity versus wavenumber (cm⁻¹).[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).[20]

-

Cuvette Preparation:

-

Clean a quartz cuvette thoroughly.

-

Rinse the cuvette with the solvent being used for the analysis.

-

Fill the cuvette with the pure solvent to be used as a reference or "blank."

-

-

Baseline Correction: Place the "blank" cuvette in the spectrophotometer and run a baseline scan. The instrument will measure the absorbance of the cuvette and solvent across the desired wavelength range and subtract this from the sample measurement.[21][22]

-

Sample Measurement:

-

Empty the blank solvent from the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

-

Spectrum Acquisition: Scan the sample across the desired UV-visible range (e.g., 200-400 nm). The instrument plots absorbance versus wavelength, revealing the λmax values where the compound absorbs light most strongly.[23]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the complete spectral analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(92-53-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(92-53-5) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental Design [web.mit.edu]

- 8. This compound(92-53-5) IR Spectrum [chemicalbook.com]

- 9. Morpholine, 4-phenyl- [webbook.nist.gov]

- 10. Morpholine, 4-phenyl- [webbook.nist.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. fiveable.me [fiveable.me]

- 17. amherst.edu [amherst.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ossila.com [ossila.com]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 23. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Dual Mechanisms of Action of 4-Phenylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. These derivatives have garnered significant attention for their therapeutic potential, primarily through two distinct and critical mechanisms of action: the modulation of monoamine transporters and the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development in this area.

I. Inhibition of Monoamine Transporters

A significant class of this compound derivatives, exemplified by phenmetrazine and its analogs, exerts its effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to profound physiological and psychological effects.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activities of several this compound derivatives on monoamine transporter uptake. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Phenmetrazine | 1680 ± 210 | 1200 ± 150 | 10000 ± 1200 | [1] |

| 2-Methylphenmetrazine (2-MPM) | 6740 ± 850 | 5200 ± 650 | 15000 ± 1800 | [1] |

| 3-Methylphenmetrazine (3-MPM) | 12500 ± 1500 | 2300 ± 290 | 25000 ± 3000 | [1] |

| 4-Methylphenmetrazine (4-MPM) | 1930 ± 240 | 1800 ± 220 | 1500 ± 180 | [1] |

| 2-Fluorophenmetrazine (2-FPM) | 112 ± 10 | 28 ± 3 | 4808 ± 1265 | [2] |

| 3-Fluorophenmetrazine (3-FPM) | 60 ± 4 | 17 ± 4 | 1269 ± 207 | [2] |

| 4-Fluorophenmetrazine (4-FPM) | 191 ± 17 | 58 ± 7 | 1895 ± 424 | [2] |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a standard in vitro method for determining the inhibitory potency of this compound derivatives on monoamine transporters using synaptosomes prepared from rat brain tissue.[1][3]

1. Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) or whole brain minus cerebellum and striatum (for NET and SERT) on ice.

-

Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose (B13894) buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).

-

Determine the protein concentration of the synaptosomal preparation using a suitable protein assay (e.g., BCA assay).

2. Uptake Inhibition Assay:

-

In a 96-well plate, pre-incubate the synaptosomes (10-20 µg protein/well) with various concentrations of the test compound (this compound derivative) or vehicle for 10-15 minutes at 37°C.

-

To define non-specific uptake, a separate set of wells should contain a high concentration of a known transporter inhibitor (e.g., 100 µM cocaine for DAT).

-

Initiate the uptake reaction by adding a radiolabeled monoamine substrate:

-

For DAT: [³H]dopamine (final concentration ~20 nM)

-

For NET: [³H]norepinephrine (final concentration ~20 nM)

-

For SERT: [³H]serotonin (final concentration ~20 nM)

-

-

Incubate the plate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

II. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Another prominent mechanism of action for certain this compound derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Quantitative Data: PI3K Isoform Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of various this compound-containing compounds against different isoforms of the class I PI3K family.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| ZSTK474 | 5.0 | 20.8 | 3.9 | - | [4] |

| ZSTK474 analog 6a | 9.9 | - | 9.8 | - | [4] |

| ZSTK474 analog 6b | 3.7 | - | 9.8 | 14.6 | [4] |

| Compound (S)-21 | - | Potent | - | - | [5] |

Experimental Protocol: PI3K Alpha-Glo™ Kinase Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PI3Kα using a luminescence-based assay.[6][7]

1. Reagents and Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K-Glo™ Class I Kinase Platform

-

Kinase-Glo® Max Luciferase Reagent

-

ATP, DTT, and appropriate kinase buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

384-well white plates

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO).

-

Add 2.5 µL of PI3Kα enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2). The final ATP concentration should be close to the Km value for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is inversely proportional to the amount of ADP produced and thus directly proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival. This compound-based inhibitors typically target the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.[8][9][10]

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential, acting through at least two well-defined mechanisms: inhibition of monoamine transporters and modulation of the PI3K/AKT/mTOR signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, oncology, and drug discovery. A thorough understanding of these mechanisms is paramount for the rational design and development of novel, potent, and selective this compound-based therapeutics. Further investigation into the structure-activity relationships and off-target effects of these compounds will be crucial for advancing them into clinical applications.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K (p110α/p85α) Protocol [promega.kr]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of novel 4-Phenylmorpholine analogs

An In-depth Technical Guide to the Biological Activity of Novel 4-Phenylmorpholine Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel this compound analogs and related derivatives. It includes quantitative data from recent studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Anticancer Activity

A significant area of investigation for this compound analogs is their potential as anticancer agents. Specifically, derivatives incorporating a quinoline (B57606) scaffold have demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of novel 2-morpholino-4-anilinoquinoline derivatives against the human hepatocellular carcinoma (HepG2) cell line.

| Compound ID | Structure | Cell Line | Assay | IC₅₀ (µM) | Citation |

| 3c | 2-morpholino-4-(p-tolylamino)quinoline | HepG2 | MTT | 11.42 | |

| 3d | 4-((4-methoxyphenyl)amino)-2-morpholinoquinoline | HepG2 | MTT | 8.50 | |

| 3e | 4-((4-chlorophenyl)amino)-2-morpholinoquinoline | HepG2 | MTT | 12.76 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactive, drives cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.

Neuroprotective Activity (Cholinesterase Inhibition)

Certain novel this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

The table below presents the inhibitory activity of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) moiety.

| Compound ID | Target Enzyme | Assay | IC₅₀ (µM) | Citation |

| 11g | AChE | Ellman's | 1.94 ± 0.13 | |

| 11g | BChE | Ellman's | 28.37 ± 1.85 | |

| 11a | AChE | Ellman's | Mixed-type inhibitor | |

| Galantamine (Ref.) | AChE | Ellman's | Comparable to 11g |

Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

0.1 M Phosphate Buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Plate Setup: In a 96-well plate, prepare the following reactions:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of thiocholine (B1204863) production, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: Ellman's Assay

The following diagram illustrates the workflow for determining cholinesterase inhibition.

Central Nervous System (CNS) Activity

Analogs of this compound, such as phenmetrazine derivatives, are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This activity underlies their potential psychostimulant effects.

Quantitative Data: Monoamine Transporter Inhibition

The table below shows the in vitro potency of methylphenmetrazine (MPM) isomers to inhibit neurotransmitter uptake in rat brain synaptosomes.[1]

| Compound ID | Target Transporter | Assay | IC₅₀ (µM) | Citation |

| 4-MPM | DAT | [³H]Dopamine Uptake | 1.93 | [1] |

| 4-MPM | NET | [³H]Norepinephrine Uptake | 1.48 | [1] |

| 4-MPM | SERT | [³H]Serotonin Uptake | 0.28 | [1] |

| 2-MPM | DAT | [³H]Dopamine Uptake | 6.74 | [1] |

| Phenmetrazine | DAT | [³H]Dopamine Uptake | 0.99 | [1] |

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes an in vitro assay to measure a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.[1]

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus striatum for SERT)

-

Krebs buffer (saturated with 95% O₂/5% CO₂)

-

Radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compounds

-

GF/C filtermats

-

96-well microplates

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in buffer. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2). Resuspend the pellet in Krebs buffer.

-

Assay Incubation: In a 96-well plate, add synaptosomes, the test compound at various concentrations, and buffer. Pre-incubate for 20-30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the [³H]-labeled neurotransmitter substrate. The final concentration should be near the Kₘ for the respective transporter (e.g., 5 nM for [³H]dopamine).

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) with gentle agitation.

-

Termination: Terminate the reaction by rapid vacuum filtration through GF/C filtermats using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the incubation medium.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like cocaine). Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Signaling Pathway: Dopamine Transporter (DAT) Function

This compound analogs can block the dopamine transporter (DAT), a presynaptic protein responsible for clearing dopamine from the synaptic cleft. This blockage increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling.

References

Unveiling the Solid-State Architecture of 4-Phenylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-phenylmorpholine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the experimental protocols for determining its crystalline architecture and explores its potential interactions within biological systems.

Crystal Structure and Physicochemical Properties

This compound presents as a white to off-white crystalline solid. A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |

| CAS Number | 92-53-5 | --INVALID-LINK-- |

| Melting Point | 51-54 °C | Sigma-Aldrich |

| Boiling Point | 165-170 °C at 45 mmHg | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem |

A crystal structure for this compound is available in the Crystallography Open Database (COD) under the identification code 7704780 .[1] However, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles could not be retrieved from the publicly available resources at the time of this report. For a complete quantitative analysis, direct access to the corresponding Crystallographic Information File (CIF) from the COD is recommended.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization of this compound

Synthesis:

A common method for the synthesis of this compound involves the reaction of aniline (B41778) with di(2-chloroethyl) ether in the presence of a base. An alternative route is the dehydration of N,N-di(2-hydroxyethyl)aniline.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Common solvents for crystallization of organic compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.

-

Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These crystals are then carefully harvested.

The workflow for obtaining single crystals is depicted in the following diagram:

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general steps for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A preliminary screening is performed to determine the crystal quality and unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

The crystal system and space group are determined from the diffraction data.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

-

The logical flow of single-crystal X-ray diffraction analysis is illustrated below:

Potential Biological Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems in the central nervous system.[2] These compounds can act as releasing agents or reuptake inhibitors of key neurotransmitters such as dopamine (B1211576) and serotonin. While the specific signaling pathways of this compound have not been extensively elucidated, a proposed general mechanism of action based on related compounds involves the modulation of monoamine transporters.

The following diagram illustrates the potential interaction of a phenylmorpholine derivative with dopaminergic and serotonergic synapses:

This guide provides a foundational understanding of the crystal structure analysis of this compound. For researchers in drug discovery and development, a detailed knowledge of the solid-state properties and potential biological targets of such molecules is crucial for the rational design of novel therapeutics. Further experimental studies are warranted to fully elucidate the specific crystallographic details and the precise molecular pharmacology of this compound.

References

Quantum Chemical Blueprint of 4-Phenylmorpholine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Quantum Chemical Calculations of 4-Phenylmorpholine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a crucial scaffold in medicinal chemistry. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, frontier molecular orbitals, and other key quantum chemical properties. This information is vital for understanding the molecule's reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.

Computational Methodology

The quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound is optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31+G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Subsequent vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[1]

Electronic Properties and Energy Calculations

To obtain more accurate electronic properties, single-point energy calculations are conducted on the optimized geometry using a larger basis set, such as 6-311++G(2df,2p).[1] This allows for a more precise determination of properties like HOMO-LUMO energies and the molecular electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to study the intramolecular interactions, charge distribution, and hybridization of the atoms within the this compound molecule. This analysis provides insights into the stability of the molecule arising from hyperconjugative interactions.

The general workflow for these computational studies can be visualized as follows:

Optimized Molecular Structure

The geometry of this compound has been optimized to determine the most stable conformation. The key bond lengths and angles are summarized in the table below. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-N (morpholine) | 1.46 |

| C-O (morpholine) | 1.43 | |

| C-C (morpholine) | 1.53 | |

| C-N (phenyl) | 1.38 | |

| C-C (phenyl) | 1.39 | |

| Bond Angles | C-N-C (morpholine) | 112.0 |

| C-O-C (morpholine) | 111.0 | |

| C-C-N (morpholine) | 110.0 | |

| C-N-C (phenyl-morpholine) | 121.0 |

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming the structure of a molecule. The calculated vibrational frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental FT-IR and Raman data.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1600 | C=C stretching (aromatic) |

| ~1250 | C-N stretching |

| ~1120 | C-O-C stretching |

| ~850 | C-H out-of-plane bending |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 4.6 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The distribution of these orbitals also provides information about the regions of the molecule that are more likely to participate in electron donation (HOMO) and electron acceptance (LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring, indicating their nucleophilic character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It quantifies the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which corresponds to stabilizing hyperconjugative interactions.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| C-C (phenyl) | C-C* (phenyl) | ~5.0 |

| LP(N) | C-C* (phenyl) | ~2.5 |

| LP(O) | C-N* (morpholine) | ~1.8 |

E(2) represents the stabilization energy due to the donor-acceptor interaction. LP denotes a lone pair, and * indicates an antibonding orbital.

Conclusion

The quantum chemical calculations detailed in this guide provide fundamental insights into the structural and electronic properties of this compound. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution data are invaluable for medicinal chemists and drug development professionals. This information can be leveraged to predict the molecule's reactivity, metabolic stability, and potential interactions with biological targets, ultimately facilitating the design of more effective and safer therapeutic agents. The provided methodologies can be applied to further investigate derivatives of this compound and to perform more advanced computational studies such as molecular docking and molecular dynamics simulations.

References

Reactivity of 4-Phenylmorpholine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylmorpholine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating morpholine (B109124) nitrogen and the aromatic phenyl ring, dictate its reactivity towards a diverse range of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key electrophilic reactions at both the nitrogen atom and the phenyl ring. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the synthesis and functionalization of this compound derivatives.

Introduction

This compound, also known as N-phenylmorpholine, is a secondary amine in which the nitrogen atom is part of a morpholine ring and is directly attached to a phenyl group.[1] This structural arrangement confers a unique reactivity profile. The lone pair of electrons on the nitrogen atom is delocalized into the phenyl ring, reducing its nucleophilicity compared to alkylamines, yet it remains sufficiently reactive to participate in a variety of important chemical transformations. The phenyl group itself is activated towards electrophilic aromatic substitution, with the morpholino substituent acting as an ortho-, para-director.

This guide explores the reactivity of this compound with a range of electrophiles, covering N-alkylation, N-acylation, N-arylation, and electrophilic aromatic substitution, as well as other notable reactions.

N-Alkylation

The nitrogen atom of this compound can be readily alkylated using various alkylating agents, typically alkyl halides, in the presence of a base. This reaction is a fundamental method for the synthesis of N-alkyl-N-phenylmorpholinium salts or, after deprotonation, the corresponding tertiary amines, which are valuable intermediates in drug discovery.[2]

General Reaction

Quantitative Data for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | Reflux | High | [2] |

| Ethyl Bromide | K2CO3 | Acetonitrile | Reflux | High | [2] |

| Benzyl (B1604629) Bromide | K2CO3 | Acetonitrile | Reflux | High | [2] |

Experimental Protocol: N-Benzylation of this compound

Materials:

-

This compound

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Acetonitrile (CH3CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure: [2]

-

To a dry round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (2.0 eq).

-

To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzyl-4-phenylmorpholine.

N-Acylation

This compound readily undergoes N-acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction

Quantitative Data for N-Acylation

| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane (B109758) | Room Temp. | 95 | [3] |

Experimental Protocol: N-Benzoylation of this compound

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Water

-

Sodium Sulfate (Na2SO4)

Procedure: [3]

-

To a stirred solution of this compound (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (20 mL per 10 mmol of benzoyl chloride) at room temperature, carefully add benzoyl chloride (1.0 eq) dropwise.

-

Stir the reaction mixture for 1 hour.

-

Add water (20 mL) to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, wash with water (4 x 15 mL), and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product if necessary.

N-Arylation

The formation of a C-N bond between an aryl group and the morpholine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[4][5] Metal-free approaches have also been developed.[4]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for N-arylation, tolerating a wide range of functional groups on both the aryl halide and the amine.

Quantitative Data for Buchwald-Hartwig Amination of Morpholine

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Pd(dba)2 / XPhos | NaOt-Bu | Toluene (B28343) | Reflux | 94 | [1] |

| Aryl Bromides | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | Good to Excellent | [6] |

| 6-Bromo-quinolines | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 60-88 | [7] |

Experimental Protocol: Buchwald-Hartwig Amination

Materials: [1]

-

This compound

-

Aryl chloride (e.g., 4-chlorotoluene)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (degassed)

Procedure: [1]

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (1.0 eq) and this compound (1.5 eq).

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, and dry over Na2SO4.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is also effective for N-arylation, particularly with aryl iodides and bromides.[5] It often requires higher temperatures than the Buchwald-Hartwig reaction.

Experimental Protocol: Ullmann Condensation

A general procedure involves heating the aryl halide, this compound, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar solvent such as DMF or DMSO.

Electrophilic Aromatic Substitution

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholino group. The substitution is directed to the ortho and para positions.

Nitration

Nitration of the phenyl ring can be achieved using standard nitrating agents. The reaction is highly regioselective, favoring the para position.

Experimental Protocol: Nitration of 4-Phenyl-3-morpholinone (Analogous)

Materials: [8]

-

4-Phenyl-3-morpholinone (as an analog for this compound)

-

Concentrated Sulfuric Acid (H2SO4)

-

65% Nitric Acid (HNO3)

Procedure: [8]

-

In a flask, cool concentrated sulfuric acid to -5°C.

-

Slowly add 4-phenyl-3-morpholinone in portions while maintaining the temperature below 10°C.

-

Stir the solution at 25°C for 30 minutes.

-

Cool the solution back to -5°C.

-

Add 65% nitric acid dropwise over one hour, keeping the temperature at -5°C.

-

Stir the mixture at -5°C for one hour.

-

The reaction can be worked up by pouring it onto ice and extracting the product.

Halogenation

Halogenation of this compound is expected to occur at the ortho and para positions. The reaction conditions can be controlled to favor mono- or poly-halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity will be influenced by steric hindrance from the morpholine ring, likely favoring para-substitution.

Other Reactions with Electrophiles

Reaction with Isocyanates

This compound reacts with isocyanates to form the corresponding urea (B33335) derivatives. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the isocyanate.

Mannich Reaction

As a secondary amine, this compound can participate in the Mannich reaction, condensing with a non-enolizable aldehyde (like formaldehyde) and an active methylene (B1212753) compound to form a Mannich base.[9]

Vilsmeier-Haack Reaction

The electron-rich phenyl ring of this compound is susceptible to formylation under Vilsmeier-Haack conditions (POCl3/DMF), which would be expected to occur at the para position.[10]

Conclusion

This compound exhibits a rich and versatile reactivity towards a wide array of electrophiles. The nitrogen atom serves as a competent nucleophile for alkylation, acylation, and arylation reactions, providing access to a diverse range of substituted morpholine derivatives. The phenyl ring, activated by the morpholino substituent, readily undergoes electrophilic aromatic substitution, primarily at the para position. A thorough understanding of these reaction pathways, as detailed in this guide, is crucial for the strategic design and synthesis of novel this compound-based compounds for applications in drug discovery and materials science.

References

- 1. Mannich Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles [organic-chemistry.org]

- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylmorpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Phenylmorpholine in organic solvents. Due to a lack of extensive publicly available experimental data, this document focuses on providing detailed predictive models and robust experimental protocols to enable researchers to generate the necessary data for their specific applications.

Executive Summary